molecular formula C5H13ISi B096780 Ethyl(iodomethyl)dimethylsilane CAS No. 18157-41-0

Ethyl(iodomethyl)dimethylsilane

Cat. No.: B096780
CAS No.: 18157-41-0
M. Wt: 228.15 g/mol
InChI Key: HYWZBSLSHAUBSB-UHFFFAOYSA-N
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Description

Ethyl(iodomethyl)dimethylsilane is an organosilicon compound characterized by a dimethylsilane backbone substituted with an ethyl group and an iodomethyl moiety. Its molecular structure combines the hydrophobic properties of alkylsilanes with the reactivity of the iodine atom, making it a versatile intermediate in organic synthesis. The iodine atom acts as an excellent leaving group, facilitating nucleophilic substitution reactions, while the ethyl and methyl groups confer steric stability. Applications of this compound are inferred from structurally related compounds, including its use in cross-coupling reactions, medicinal chemistry (e.g., as a precursor for radiolabeled compounds), and polymer functionalization .

Properties

CAS No.

18157-41-0

Molecular Formula

C5H13ISi

Molecular Weight

228.15 g/mol

IUPAC Name

ethyl-(iodomethyl)-dimethylsilane

InChI

InChI=1S/C5H13ISi/c1-4-7(2,3)5-6/h4-5H2,1-3H3

InChI Key

HYWZBSLSHAUBSB-UHFFFAOYSA-N

SMILES

CC[Si](C)(C)CI

Canonical SMILES

CC[Si](C)(C)CI

Synonyms

Ethyl(iodomethyl)dimethylsilane

Origin of Product

United States

Comparison with Similar Compounds

a) Ethyl(iodomethyl)dimethylsilane vs. (3-(4-(Bromomethyl)-2-bromophenoxy)propoxy)(tert-butyl)dimethylsilane (3b)

  • Structural Differences: Compound 3b contains bromine substituents and a tert-butyl-protected phenoxy group, whereas this compound features a simpler alkyl-iodo structure.
  • Reactivity : The iodine atom in this compound provides superior leaving-group ability compared to bromine, enabling faster nucleophilic substitutions. Compound 3b’s aromatic ether moiety, however, allows for electrophilic aromatic substitution .
  • Applications : this compound is more suited for alkylation reactions, while 3b serves as a precursor for complex heterocyclic systems in pharmaceuticals .

b) tert-Butyl(((2R,4aR,6R,7R,8aS)-6-(iodomethyl)-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-7-yl)oxy)dimethylsilane

  • Structural Complexity : This compound contains a rigid dioxane ring and stereochemical complexity, unlike the linear structure of this compound.
  • Functionality : The phenyl and dioxane groups enhance rigidity, making it suitable for asymmetric synthesis in natural product chemistry. This compound’s simplicity favors modular synthetic routes .

Oxygen-Functionalized Silanes

a) Ethyl(dimethyl)ethoxysilane

  • Substituents : Ethoxy group replaces the iodomethyl moiety.
  • Physicochemical Properties : Lower reactivity due to the stable ethoxy group; logP = 2.248 .
  • Applications : Used as a hydrophobic coating agent, contrasting with this compound’s role in reactive intermediates .

b) Diethoxydimethylsilane

  • Structure : Two ethoxy groups increase hydrophilicity (logP ≈ 1.5 estimated) compared to this compound.
  • Industrial Use : A crosslinking agent in silicones, whereas this compound is tailored for functional group transformations .

Nitrogen-Functionalized Silanes

a) Bis(7-amino-4-azaheptyl)dimethylsilane (AzhepSi)

  • Substituents: Amino groups instead of halogens.
  • The latter’s iodine moiety could, however, enable radiolabeling for diagnostic applications .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents logP Applications References
This compound C₅H₁₁ISi 226.13 (calculated) Iodomethyl, Ethyl ~2.5* Organic synthesis, radiochemistry
(3-(4-(Bromomethyl)-2-bromophenoxy)propoxy)(tert-butyl)dimethylsilane C₁₇H₂₇Br₂O₂Si 466.29 Bromine, tert-butyl N/A Pharmaceutical intermediates
Ethyl(dimethyl)ethoxysilane C₆H₁₆OSi 132.28 Ethoxy 2.248 Hydrophobic coatings
Diethoxydimethylsilane C₆H₁₆O₂Si 148.28 Diethoxy ~1.5* Silicone crosslinking
AzhepSi C₁₆H₃₈N₄Si 314.60 Amino, azheptyl N/A Anticancer agents

*Estimated based on structural analogs.

Table 2: Reactivity and Functional Group Comparison

Compound Key Functional Group Reactivity Profile Primary Use Case
This compound Iodomethyl Nucleophilic substitution, cross-coupling Reactive intermediates
Ethyl(dimethyl)ethoxysilane Ethoxy Hydrolysis, condensation Coatings, sealants
AzhepSi Amino Polyamine transport inhibition Antiproliferative drugs

Key Research Findings

  • Synthetic Utility : this compound’s iodine atom enables efficient coupling reactions, as seen in analogs like tert-butyl(((2R)-4-iodopentan-2-yl)oxy)dimethylsilane, which is used in stereoselective syntheses .
  • Stability Considerations : Iodine’s lability necessitates careful handling under inert conditions, contrasting with ethoxy silanes’ ambient stability .

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